4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Description
The compound 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 3 and a piperazine-carboxamide moiety at position 4. The 2-methoxyphenyl group on the carboxamide nitrogen introduces steric and electronic effects that modulate receptor interactions.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3/c1-30-16-6-3-2-5-15(16)22-21(29)27-12-10-26(11-13-27)19-9-8-18-23-24-20(28(18)25-19)17-7-4-14-31-17/h2-9,14H,10-13H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVLFBISSZOPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 380.4 g/mol . The structure includes a piperazine core substituted with a triazolo-pyridazine moiety and a methoxyphenyl group, which contributes to its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The triazole and pyridazine scaffolds are known for their versatility in medicinal chemistry, often acting as enzyme inhibitors or receptor modulators.
Target Interactions
- Enzyme Inhibition: The compound may inhibit specific kinases or enzymes involved in critical cellular pathways.
- Receptor Modulation: It may also bind to receptors influencing neurotransmission or inflammatory responses.
Biological Activities
Research indicates that compounds containing triazole and pyridazine structures exhibit a range of pharmacological effects:
-
Antimicrobial Activity:
- Compounds similar to this one have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria .
- A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) as low as against Staphylococcus aureus .
-
Anticancer Potential:
- Triazole-based compounds have been reported to induce apoptosis in cancer cells through various pathways. The presence of the pyridazine moiety enhances the anticancer potential by targeting specific oncogenic pathways .
- In vitro studies have shown that similar compounds can significantly inhibit tumor cell proliferation.
- Anti-inflammatory Effects:
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several triazole derivatives, including those structurally related to the compound . The results indicated robust activity against various pathogens, with some exhibiting MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial involving triazole derivatives similar to our compound, significant reductions in tumor size were observed in xenograft models when treated with the compound over a period of weeks. The mechanism was attributed to cell cycle arrest and induction of apoptosis .
Data Tables
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Analysis
Core Heterocycle Modifications
- Triazolo-Pyridazine vs. Triazolo-Pyrazine: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core () differs from the [1,2,4]triazolo[1,5-a]pyrazine in .
Substituent Effects
- Conversely, the 4-hydroxyphenethyl group in introduces hydrogen-bonding capability .
- Furan-2-yl vs. Methyl Groups : The furan-2-yl substituent (common in ) contributes to π-π interactions, whereas methyl groups () may improve metabolic stability but reduce polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
